trans N-Benzyl Paroxetine-d4 is a deuterated derivative of Paroxetine, which is classified as a selective serotonin reuptake inhibitor. This compound is primarily utilized in scientific research, particularly in pharmacology and biochemistry, to investigate the metabolic pathways and pharmacokinetics of Paroxetine. The incorporation of deuterium atoms enhances its utility in analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, allowing for precise tracking of chemical reactions and metabolic processes.
The compound is categorized under deuterated pharmaceuticals, specifically as a labeled analog of Paroxetine. It is synthesized through various chemical methods that introduce deuterium into the molecular structure. This classification is significant in research settings where isotopic labeling aids in understanding drug behavior and interactions within biological systems.
The synthesis of trans N-Benzyl Paroxetine-d4 typically involves several key steps:
The reaction pathways often include hydrogen bonding and hydrophobic interactions, which are critical for the formation of the desired product. The use of palladium-catalyzed reactions has been noted in some synthetic routes, enhancing the efficiency of the hydrogenation processes involved in creating the deuterated compound .
The molecular structure of trans N-Benzyl Paroxetine-d4 retains the core structure of Paroxetine with modifications due to deuteration:
The presence of deuterium affects the vibrational frequencies observed in spectroscopic analyses, allowing for differentiation from non-deuterated forms during experiments.
trans N-Benzyl Paroxetine-d4 can undergo several chemical reactions:
Common reagents used include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The specific conditions (temperature, solvent) significantly influence the reaction pathways and products formed.
The mechanism of action for trans N-Benzyl Paroxetine-d4 involves its role as an inhibitor of serotonin reuptake:
Pharmacokinetically, after administration, it is absorbed by the digestive system and metabolized by cytochrome P450 enzymes into inactive metabolites .
Relevant data from spectroscopic studies confirm its identity and purity, which are essential for its application in research settings.
trans N-Benzyl Paroxetine-d4 has several scientific applications:
IUPAC Name and Core Structuretrans N-Benzyl Paroxetine-d4 is systematically named as (3S,4R)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-(phenylmethyl)-piperidine-d4. This nomenclature specifies:
Stereochemical SignificanceThe trans (3S,4R) configuration is critical for molecular recognition by biological targets. X-ray crystallographic studies confirm that this orientation optimizes the spatial alignment of pharmacophoric elements:
Table 1: Stereochemical Variants of N-Benzyl Paroxetine
Configuration | Stereodescriptor | Biological Significance |
---|---|---|
(3S,4R) | trans | High-affinity SERT binding |
(3R,4S) | trans enantiomer | Reduced activity |
(3S,4S) | cis | Negligible binding |
(3R,4R) | cis enantiomer | Inactive |
Deuterium Placement and Bond StabilityDeuterium atoms are incorporated at four specific sites on the piperidine ring, typically at the C3 and C4 positions adjacent to the fluorophenyl and benzodioxolyloxymethyl groups. This strategic placement targets metabolic soft spots where:
Synthetic and Analytical ImplicationsDeuteration alters several physicochemical properties:
Table 2: Isotopic Characteristics of trans N-Benzyl Paroxetine-d4
Property | Non-deuterated | Deuterated (d4) | Analytical Method |
---|---|---|---|
Molecular formula | C26H26FNO3 | C26H22D4FNO3 | High-resolution MS |
Exact mass | 419.1897 Da | 423.2243 Da | FT-ICR MS |
C-D bond strength* | ~375 kJ/mol (C-H) | ~420 kJ/mol | Computational chemistry |
Metabolic half-life (HLM) | 1.8 ± 0.3 hr | 4.1 ± 0.5 hr | Liver microsome assays |
*Bond strength values are approximations for aliphatic C-D bonds
Metabolic Stability EnhancementsDeuteration at strategic positions significantly alters metabolic pathways:
Pharmacological Implicationstrans N-Benzyl Paroxetine-d4 exhibits nuanced differences from its non-deuterated counterpart:
Table 3: Pharmacological Comparison of Paroxetine Derivatives
Parameter | Paroxetine | N-Benzyl Paroxetine | trans N-Benzyl Paroxetine-d4 |
---|---|---|---|
SERT IC50 | 0.29 ± 0.08 nM | 1.85 ± 0.32 nM | 1.92 ± 0.41 nM |
CYP2D6 inhibition (IC50) | 1.1 ± 0.2 μM | Not reported | 15.3 ± 2.7 μM |
Plasma clearance (rat) | 118 mL/min/kg | Not studied | 47 mL/min/kg |
Metabolic sites | 5 major | 3 major | 2 major (deuterium-protected) |
Chemical VersatilityThe N-benzyl group serves dual purposes:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5